molecular formula C23H29NO7 B4004130 Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine

Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine

Cat. No.: B4004130
M. Wt: 431.5 g/mol
InChI Key: VIQIMYGMNZZWSV-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both oxalic acid and morpholine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine typically involves multiple steps. One common route starts with the preparation of 4-(4-phenylmethoxyphenoxy)butyl bromide, which is then reacted with morpholine to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or acetonitrile, and the reactions are typically carried out at low temperatures (0-5°C) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Green chemistry principles, such as the use of non-toxic solvents and reagents, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalates and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenylmethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalates, while reduction can produce alcohols or amines .

Scientific Research Applications

Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine involves its interaction with various molecular targets. The oxalic acid moiety can chelate metal ions, while the morpholine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine is unique due to its combined properties of oxalic acid and morpholine. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its structure also provides opportunities for the development of new materials and pharmaceuticals with enhanced properties .

Properties

IUPAC Name

oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.C2H2O4/c1-2-6-19(7-3-1)18-25-21-10-8-20(9-11-21)24-15-5-4-12-22-13-16-23-17-14-22;3-1(4)2(5)6/h1-3,6-11H,4-5,12-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIMYGMNZZWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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